

Application Notes and Protocols for Measuring Changes in Glycolysis with IACS-010759

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Compound of Interest

Compound Name: IACS-010759

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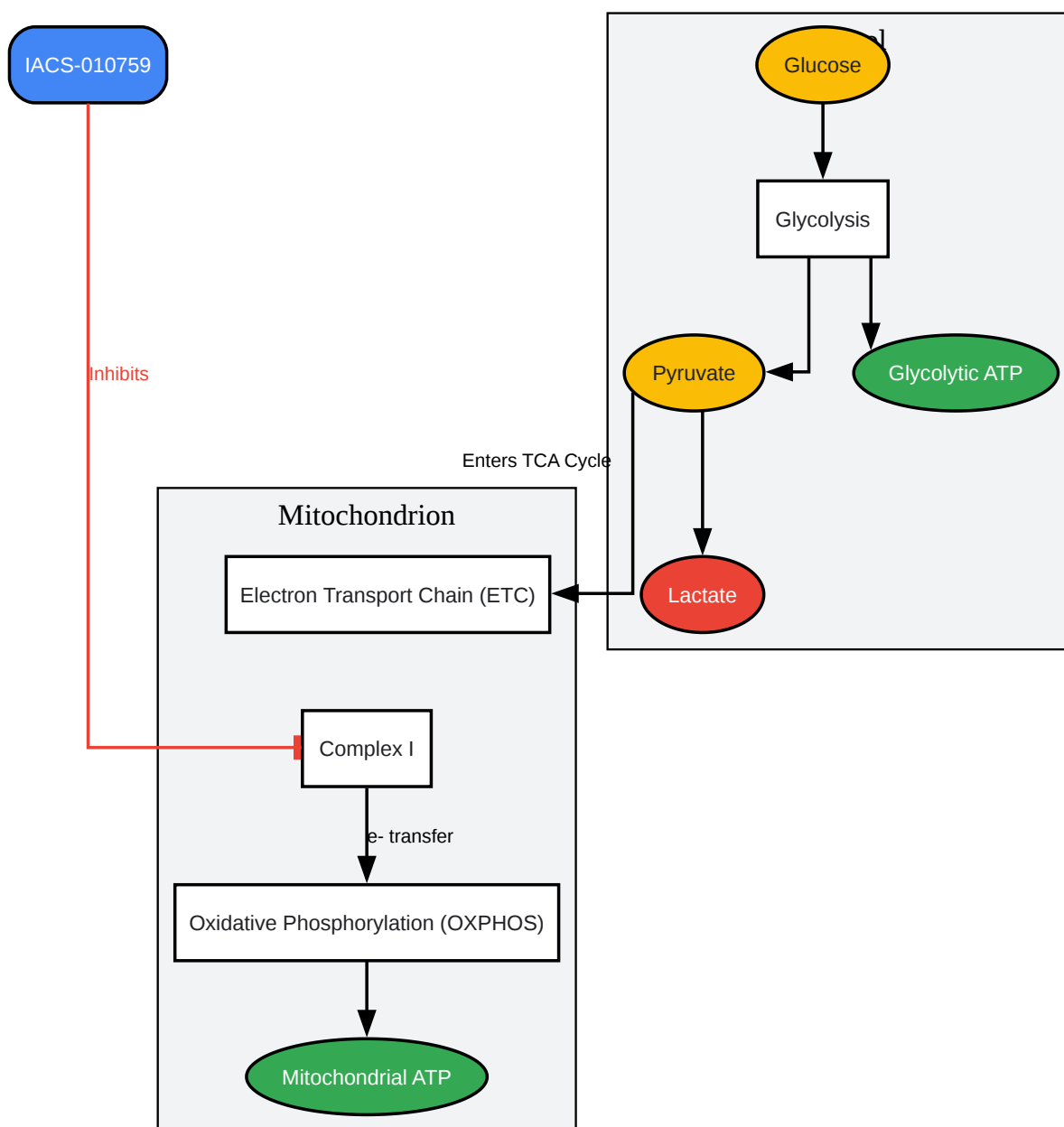
These application notes provide a comprehensive guide for researchers to measure the metabolic shift towards glycolysis induced by **IACS-010759**, a potent and selective inhibitor of mitochondrial complex I of the electron transport chain.[1][2][3][4] By inhibiting oxidative phosphorylation (OXPHOS), **IACS-010759** compels cancer cells that are dependent on this pathway to adapt their metabolism, often resulting in a compensatory increase in glycolysis to meet their energy demands.[5][6][7] This document outlines the theoretical background, key experimental protocols, and data presentation guidelines to effectively study this metabolic reprogramming.

Introduction to IACS-010759 and Glycolytic Shift

IACS-010759 is an orally bioavailable small molecule that specifically targets and inhibits Complex I (NADH ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3][8] This inhibition curtails the cell's ability to produce ATP through oxidative phosphorylation, leading to a decrease in the oxygen consumption rate (OCR).[5][8] In many cancer cell types, particularly those reliant on OXPHOS for survival and proliferation, this disruption triggers a metabolic switch towards glycolysis to generate ATP.[5][6][7] This adaptive response can be quantified by measuring increases in glucose uptake, the extracellular acidification rate (ECAR) due to lactate production, and direct lactate measurement.[5][9] Understanding this metabolic plasticity is crucial for identifying tumor vulnerabilities and developing effective combination

therapies. For instance, combining **IACS-010759** with glycolytic inhibitors has shown synergistic antitumor effects.[5][10]

A visual representation of the mechanism of action of **IACS-010759** and the subsequent metabolic shift is depicted below.



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Mechanism of **IACS-010759**-induced metabolic shift.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key metabolic parameters in cancer cells treated with **IACS-010759**. The exact values can vary depending on the cell line, experimental conditions, and **IACS-010759** concentration.

Table 1: Effect of **IACS-010759** on Cell Viability

Cell Line/Model	IC50/EC50 (nM)	Cancer Type
Multiple Cell Lines	1 - 50	Various
T-ALL Cell Lines	0.1 - 10	T-cell Acute Lymphoblastic Leukemia
PDX-derived and Primary T-ALL Cells	13 - 60	T-cell Acute Lymphoblastic Leukemia

Data synthesized from multiple sources indicating the potent anti-proliferative effect of **IACS-010759**.[\[8\]](#)[\[11\]](#)

Table 2: Metabolic Shift Induced by **IACS-010759**

Parameter	Expected Change	Method of Measurement
Oxygen Consumption Rate (OCR)	Decrease	Extracellular Flux Analysis
Extracellular Acidification Rate (ECAR)	Increase	Extracellular Flux Analysis
Glycolytic Rate	Increase	Extracellular Flux Analysis
Glucose Uptake	Increase	2-Deoxyglucose (2-DG) Uptake Assay
Lactate Production	Increase	Lactate Colorimetric/Fluorometric Assay
Mitochondrial ATP Production	Decrease	ATP Production Rate Assay
Glycolytic ATP Production	Increase	ATP Production Rate Assay

This table provides a qualitative summary of the metabolic reprogramming induced by **IACS-010759**.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[12\]](#)

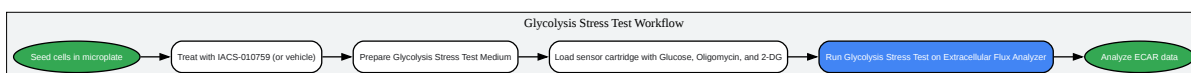
Experimental Protocols

Detailed protocols for key experiments to measure the glycolytic shift are provided below.

Extracellular Flux Analysis (Glycolysis Stress Test)

This protocol is designed to measure the key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve, using an extracellular flux analyzer.[\[9\]](#)[\[13\]](#)

Workflow Diagram:



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Workflow for the Glycolysis Stress Test.

Materials:

- Extracellular flux analyzer and associated consumables (microplates, sensor cartridges)
- Cell culture reagents
- **IACS-010759**
- XF Base Medium (supplemented with 2 mM L-glutamine, pH adjusted to 7.4)[14]
- Glucose (250 mM stock)[14]
- Oligomycin (10 μ M stock)[14]
- 2-Deoxyglucose (2-DG) (500 mM stock)[14]

Procedure:

- Cell Seeding: Seed cells in an extracellular flux analyzer microplate at a pre-determined optimal density and allow them to adhere overnight.
- Drug Treatment: The following day, treat the cells with the desired concentrations of **IACS-010759** or vehicle control for the specified duration (e.g., 24 hours).
- Assay Medium Preparation: On the day of the assay, wash the cells with pre-warmed Glycolysis Stress Test medium and add the final volume of medium to each well.[9] Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
- Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with the following compounds to achieve the desired final concentrations (typical concentrations are provided, but should be optimized for your cell type):
 - Port A: Glucose (final concentration 10 mM)

- Port B: Oligomycin (final concentration 1 μ M)
- Port C: 2-Deoxyglucose (2-DG) (final concentration 50 mM)
- Assay Execution: Place the cell plate and the loaded sensor cartridge into the extracellular flux analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.[9]
- Data Analysis: Analyze the resulting ECAR measurements to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve. An increase in these parameters in **IACS-010759**-treated cells compared to the vehicle control indicates a shift towards glycolysis.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells using a detectable glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated, trapping it within the cell.[15][16]

Materials:

- Cell culture reagents
- **IACS-010759**
- Krebs-Ringer-HEPES (KRH) buffer
- 2-Deoxy-D-[3 H]glucose or a non-radioactive 2-DG detection kit (e.g., Glucose Uptake-Glo™ Assay)[15][16]
- Phloretin (glucose transporter inhibitor)

Procedure:

- Cell Culture and Treatment: Seed cells in a multi-well plate and treat with **IACS-010759** or vehicle control for the desired time.

- **Glucose Starvation:** Prior to the assay, wash the cells with KRH buffer and incubate in glucose-free KRH buffer for a defined period (e.g., 1-2 hours) to induce glucose starvation. [\[17\]](#)
- **Initiate Glucose Uptake:** Add KRH buffer containing 2-DG (labeled or unlabeled depending on the detection method) to each well and incubate for a short period (e.g., 10-30 minutes). Include a negative control with a glucose uptake inhibitor like phloretin.
- **Terminate Uptake and Lyse Cells:**
 - For radioactive 2-DG: Quickly wash the cells with ice-cold PBS to remove extracellular 2-DG. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). [\[17\]](#)
 - For non-radioactive kits: Follow the manufacturer's instructions, which typically involve adding a stop buffer to terminate uptake and lyse the cells. [\[15\]](#)
- **Detection:**
 - For radioactive 2-DG: Measure the radioactivity in the cell lysates using a scintillation counter.
 - For non-radioactive kits: Follow the kit's protocol to generate a luminescent or fluorescent signal that is proportional to the amount of 2-DG taken up. [\[15\]](#)
- **Data Normalization:** Normalize the glucose uptake measurements to the protein concentration of each sample. An increase in 2-DG uptake in **IACS-010759**-treated cells indicates enhanced glucose transport.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis. [\[18\]](#)[\[19\]](#)

Materials:

- Cell culture reagents
- **IACS-010759**

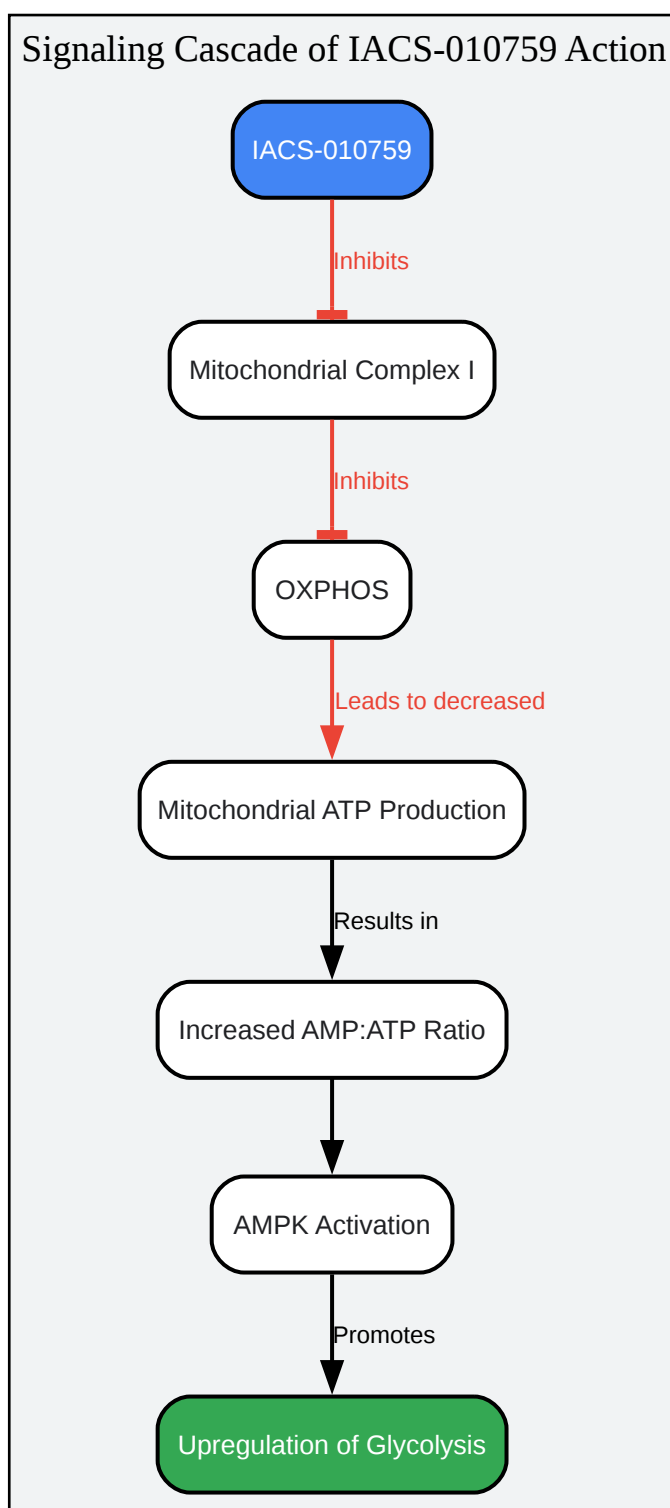
- Phenol red-free culture medium
- Lactate colorimetric or fluorometric assay kit

Procedure:

- **Cell Seeding and Treatment:** Seed cells at a known density in a multi-well plate. After adherence, replace the medium with fresh phenol red-free medium containing **IACS-010759** or vehicle control.
- **Sample Collection:** After a defined incubation period (e.g., 24 hours), collect a sample of the culture medium from each well.
- **Lactate Measurement:** Use a commercial lactate assay kit to measure the lactate concentration in the collected media. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.^{[18][19]}
- **Data Normalization:** Count the number of cells in each well at the end of the experiment to normalize the lactate production per cell. An increase in lactate concentration in the medium of **IACS-010759**-treated cells indicates an upregulation of glycolysis.

Signaling Pathway and Logical Relationships

The inhibition of OXPHOS by **IACS-010759** initiates a signaling cascade to promote cell survival through metabolic adaptation. A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). The decrease in mitochondrial ATP production leads to an increase in the AMP:ATP ratio, which activates AMPK. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP, such as glycolysis.



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Signaling pathway from **IACS-010759** to glycolysis.

By following these detailed application notes and protocols, researchers can effectively measure and characterize the glycolytic shift induced by **IACS-010759**, providing valuable insights into the metabolic vulnerabilities of cancer cells and informing the development of novel therapeutic strategies.

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